2-[(4-Tert-butylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione
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Overview
Description
2-[(4-Tert-butylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione is a complex organic compound with a unique structure that combines a nitro group, an indene backbone, and tert-butylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenylmethylindene with tert-butylbenzene under acidic conditions, followed by nitration to introduce the nitro group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[(4-Tert-butylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties.
Tris(2,4-di-tert-butylphenyl)phosphite: Used as a stabilizer in polymers.
4,4’-Di-tert-butylbiphenyl: Utilized in organic synthesis and materials science .
Uniqueness
2-[(4-Tert-butylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione is unique due to its combination of a nitro group and an indene backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)-phenylmethyl]-2-nitroindene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-25(2,3)19-15-13-18(14-16-19)22(17-9-5-4-6-10-17)26(27(30)31)23(28)20-11-7-8-12-21(20)24(26)29/h4-16,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMRNUVVKNUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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